2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
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Overview
Description
2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, the compound is explored for its potential anti-inflammatory and anticancer properties. The presence of the tert-butylbenzamido group is known to enhance the selectivity and potency of certain drugs .
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its thiophene core provides excellent electronic properties, making it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Chlorobenzamido)-4-phenylthiophene-3-carboxylic acid
- 2-(4-Methoxybenzamido)-4-phenylthiophene-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the tert-butyl group. This bulky substituent can significantly influence the compound’s steric and electronic properties, enhancing its stability and selectivity in various applications. The tert-butyl group also provides increased lipophilicity, which can improve the compound’s bioavailability and membrane permeability in medicinal applications.
Properties
Molecular Formula |
C22H21NO3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
SBKLQRORXWIPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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